molecular formula C20H22BF3O4 B8227865 4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8227865
M. Wt: 394.2 g/mol
InChI Key: JUWGIWSALYAZBJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester can yield boronic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The boronic ester moiety can form reversible covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(2-((4-methoxyphenoxy)methyl)phenyl)-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    4,4,5,5-Tetramethyl-2-(2-((4-fluorophenoxy)methyl)phenyl)-1,3,2-dioxaborolane: Contains a fluorine atom instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 4,4,5,5-Tetramethyl-2-(2-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with different substituents. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)17-8-6-5-7-14(17)13-25-15-9-11-16(12-10-15)26-20(22,23)24/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWGIWSALYAZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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